molecular formula C9H17NOS B1420091 N-(oxolan-2-ylmethyl)thiolan-3-amine CAS No. 1021130-21-1

N-(oxolan-2-ylmethyl)thiolan-3-amine

Cat. No.: B1420091
CAS No.: 1021130-21-1
M. Wt: 187.3 g/mol
InChI Key: HUSJZIRGWUBMFU-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)thiolan-3-amine (CAS: 1021130-21-1) is a secondary amine featuring a thiolane (tetrahydrothiophene) ring and an oxolane (tetrahydrofuran) group connected via a methylene bridge. Its molecular formula is C₉H₁₇NOS, with a molecular weight of approximately 187.3 g/mol (calculated from constituent groups).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)thiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-2-9(11-4-1)6-10-8-3-5-12-7-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSJZIRGWUBMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)thiolan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(oxolan-2-ylmethyl)thiolan-3-amine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Group Variations

N-[(4-methylphenyl)methyl]thiolan-3-amine
  • Molecular formula : C₁₂H₁₇NS
  • Molecular weight : 207.33 g/mol
  • Key feature : Aromatic 4-methylbenzyl substituent replaces the oxolane group.
  • Implications :
    • Increased hydrophobicity due to the aromatic ring, likely reducing solubility in polar solvents compared to the oxolane analog.
    • Enhanced steric bulk may limit conformational flexibility and alter binding interactions in biological systems .
N-[(2-methoxyphenyl)methyl]thiolan-3-amine
  • Molecular formula: C₁₂H₁₇NOS
  • Molecular weight : 223.33 g/mol
  • Key feature : 2-methoxybenzyl group introduces electron-donating methoxy functionality.
  • Implications :
    • Methoxy group improves solubility in moderately polar solvents compared to purely aromatic analogs.
    • Electronic effects (resonance donation) may modulate amine basicity or reactivity in electrophilic environments .
Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)
  • Molecular formula : C₈H₁₂O₃
  • Molecular weight : 156.18 g/mol
  • Key feature : Shares the oxolane group but contains an acrylate ester instead of a thiolane-amine.
  • Implications: Higher reactivity due to the acrylate’s α,β-unsaturated carbonyl system.

Physicochemical Properties

Property N-(oxolan-2-ylmethyl)thiolan-3-amine N-[(4-methylphenyl)methyl]thiolan-3-amine N-[(2-methoxyphenyl)methyl]thiolan-3-amine
Molecular Weight ~187.3 g/mol 207.33 g/mol 223.33 g/mol
Polar Groups Ether (oxolane), amine Aromatic, amine Ether (methoxy), amine
Predicted Solubility Moderate (polar solvents) Low (nonpolar solvents) Moderate (polar aprotic solvents)
Reactivity Thiolane sulfur oxidation, amine nucleophilicity Aromatic stability, steric hindrance Methoxy electronic modulation

Reactivity and Stability

  • Thiolane vs.
  • Oxolane Group Stability : Similar to tetrahydrofurfuryl acrylate (), the oxolane group may undergo metabolic oxidation or hydrolysis, though the presence of a thiolane ring could introduce competing degradation pathways.

Biological Activity

Overview

N-(oxolan-2-ylmethyl)thiolan-3-amine is a chemical compound with the molecular formula C9_9H17_{17}NOS and a molecular weight of approximately 187.30 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various molecular targets, particularly in the context of drug development and therapeutic applications.

The compound features a thiolane structure, which is characterized by a sulfur atom within a five-membered ring, along with an oxolane (tetrahydrofuran) moiety. Its unique structural components allow for diverse chemical reactivity, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the sulfur atom can participate in redox reactions. These interactions may modulate enzyme activity and influence signaling pathways within cells.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Properties : The compound has been studied for its potential to act as an antioxidant, which could help mitigate oxidative stress in biological systems. This property is particularly relevant in conditions associated with inflammation and cellular damage .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, similar to other thioxanthine derivatives that have shown promise in reducing oxidative damage by inhibiting myeloperoxidase (MPO) .
  • Potential Therapeutic Applications : The compound's ability to modulate enzyme activity suggests potential therapeutic uses in diseases characterized by oxidative stress and inflammation, such as cardiovascular diseases and certain cancers .

Research Findings

Recent studies have focused on the compound's structural analogs and their biological activities:

Compound NameStructureBiological Activity
2-Thioxanthines2-Thioxanthines StructureMechanism-based inactivators of MPO, reducing oxidative stress
Thiolan-3-amineThiolane StructureUsed as a building block in organic synthesis with potential enzyme modulation effects

Case Studies

  • Enzyme Interaction Study : A study demonstrated that derivatives of thiolane compounds could effectively inhibit MPO activity, suggesting that this compound might exhibit similar properties. The inhibition was measured using IC50_{50} values, indicating effective concentrations required for 50% inhibition of enzyme activity .
  • Oxidative Stress Model : In vitro experiments using isolated neutrophils showed that compounds similar to this compound could reduce hypochlorous acid production, a marker of oxidative stress during inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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